molecular formula C26H28Cl2N2O2 B2898516 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400078-94-6

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2898516
CAS No.: 400078-94-6
M. Wt: 471.42
InChI Key: YCUZAELVNGYAEU-UHFFFAOYSA-N
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Description

N-({[(2,4-Dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetic acetamide derivative designed for advanced chemical and pharmaceutical research. This compound features a hybrid structure that incorporates a 2,4-dichlorobenzyloxyimino group, known to impart lipophilicity and electron-withdrawing characteristics , conjugated with a 2-phenyl-2-adamantyl moiety. The adamantyl group is a prominent pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity to biological targets due to its bulky, rigid nature . Compounds with structural similarities, particularly those containing the N-({[(2,4-dichlorobenzyl)oxy]imino}methyl) group, are frequently investigated as enzyme inhibitors and have shown potential in various research areas, including antimicrobial and anticonvulsant studies . The specific combination of fragments in this molecule suggests it is a valuable candidate for screening as a bioactive scaffold in drug discovery. Its mechanism of action is anticipated to involve targeted protein binding, potentially inhibiting key enzymatic functions relevant to disease pathways. Researchers can utilize this compound as a key intermediate or a novel chemical entity in developing new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human, veterinary, or household use.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N2O2/c27-23-7-6-19(24(28)13-23)15-32-30-16-29-25(31)14-26(20-4-2-1-3-5-20)21-9-17-8-18(11-21)12-22(26)10-17/h1-7,13,16-18,21-22H,8-12,14-15H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUZAELVNGYAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NC=NOCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)N/C=N/OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxime: The reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Preparation of the adamantyl acetamide: The reaction of 2-phenyl-2-adamantylamine with acetic anhydride to form 2-(2-phenyl-2-adamantyl)acetamide.

    Coupling reaction: The final step involves the coupling of the oxime with the adamantyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The pathways involved can include inhibition of DNA synthesis, interference with protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives from the evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Reference) Key Substituents/Features Synthesis Highlights Biological/Predictive Activity
Target Compound 2,4-Dichlorobenzyl, oxyiminomethyl, 2-phenyladamantyl Not described in evidence Hypothesized kinase inhibition (steric bulk, lipophilicity)
Compound 533 () 2,4-Dichlorophenoxy, methylpyridyl Synthetic auxin agonist Plant growth regulation (auxin receptor interaction)
Compound 39 () 2,4-Dichlorobenzyl, indolinone, quinoline QSAR-predicted anticancer activity Anticancer (indolinone core inhibits kinases)
13a–e () Cyano, sulfamoylphenyl, arylhydrazinylidene Diazonium coupling Antimicrobial (sulfonamide moiety)
PAIFPA () Fluorophenyl, acryloyloxyimino Condensation with acrylic acid Polymer precursor (dielectric applications)

Key Comparisons

In contrast, Compound 533 () uses a 2,4-dichlorophenoxy group, which may favor π-π stacking in receptor pockets . The adamantyl group in the target compound introduces steric bulk, analogous to adamantane-containing drugs (e.g., adamantane antivirals), which resist metabolic degradation. No direct analogs with adamantyl groups are described in the evidence.

Synthetic Strategies The target compound’s oxyiminomethyl bridge resembles the acryloyloxyimino linker in PAIFPA (), synthesized via condensation reactions . Diazonium coupling (used in 13a–e, ) could theoretically apply to introducing aryl groups into the target compound’s structure .

Predicted vs. Observed Activities While the target compound lacks explicit data, Compound 39 () demonstrates how QSAR modeling predicts anticancer activity for dichlorobenzyl-acetamide hybrids .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Oxime Formation : Reaction of 2,4-dichlorobenzyl chloride with hydroxylamine to form the oxime intermediate .
  • Adamantane Functionalization : Alkylation of 2-phenyladamantane with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF at 70–80°C) to introduce the acetamide moiety .
  • Coupling Reactions : Condensation of intermediates using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) or dimethylformamide (DMF), monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .
    • Validation : Purity is confirmed via melting point analysis, HPLC (>95% purity), and NMR (¹H/¹³C) to verify structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolves molecular conformation, dihedral angles between aromatic/oxime groups, and hydrogen-bonding networks (e.g., C—H⋯O, N—H⋯N interactions) .
  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the adamantyl, dichlorobenzyl, and imino methyl groups; ¹³C NMR confirms carbonyl (C=O) and imine (C=N) signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Assays :

  • In Vitro Receptor Binding : Docking studies (AutoDock Vina) predict affinity for GABA receptors by comparing binding energies to reference ligands (e.g., diazepam, vigabatrin) .
  • Anticonvulsant Screening : Pentylenetetrazole (PTZ)-induced seizure models in rodents assess mortality reduction and latency to seizure onset .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293, HepG2) establish IC₅₀ values for safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticonvulsant efficacy?

  • Strategies :

  • Adamantane Modifications : Replace 2-phenyladamantyl with bulkier substituents (e.g., 1-adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Oxime Tuning : Substitute 2,4-dichlorobenzyl with electron-withdrawing groups (e.g., CF₃) to stabilize the oxime-imine tautomer, improving metabolic stability .
  • Pharmacophore Validation : Compare activity of N-alkylated vs. N-aryl derivatives to identify essential hydrogen-bonding motifs .
    • Data Analysis : Use molecular dynamics (MD) simulations (GROMACS) to correlate conformational flexibility with in vivo efficacy .

Q. What experimental approaches resolve contradictions between in silico predictions and in vivo activity data?

  • Case Example : Docking predicts high GABA receptor affinity, but in vivo assays show limited anticonvulsant activity.

  • Hypothesis Testing :
  • Metabolic Stability : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability and first-pass metabolism .
  • Off-Target Effects : Kinase profiling (Eurofins Panlabs) identifies unintended interactions with cytochrome P450 enzymes .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve CNS delivery .
    • Statistical Tools : Multivariate analysis (PCA) correlates physicochemical properties (logP, polar surface area) with bioactivity .

Q. How can formulation challenges (e.g., poor solubility) be addressed during preclinical development?

  • Solutions :

  • Co-Crystallization : Co-formulate with succinic acid to enhance aqueous solubility via hydrogen-bonded networks .
  • Nanoemulsions : Prepare oil-in-water emulsions using Labrafac® CC (caprylic/capric triglycerides) and Tween 80, optimizing droplet size (<200 nm) via dynamic light scattering (DLS) .
  • Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to create amorphous dispersions, confirmed by XRD .

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